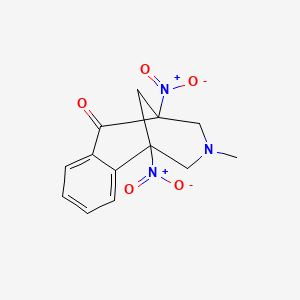![molecular formula C14H10ClN3OS B11092077 (6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B11092077.png)
(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazolopyridine core with a chlorinated thioketone and a methylphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the chlorinated thioketone and the methylphenyl group. Common reagents used in these reactions include chlorinating agents, thioketones, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketone group to a thioether.
Substitution: The chlorinated position allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Another compound with a phenyl group, used in organic synthesis.
4-Methoxyphenylboronic acid: Similar in structure but with a different substitution pattern.
3-Cyanophenylboronic acid: Contains a cyano group, offering different reactivity.
Uniqueness
What sets 6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE apart is its unique combination of a triazolopyridine core with a chlorinated thioketone and a methylphenyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H10ClN3OS |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
(6-chloro-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C14H10ClN3OS/c1-9-3-2-4-10(7-9)13(19)18-14(20)16-12-6-5-11(15)8-17(12)18/h2-8H,1H3 |
InChI Key |
NDWKKMPXJWEGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)N=C3N2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11091994.png)
![1-[(2-Methyl-4,6-dinitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]propan-2-ol](/img/structure/B11092007.png)
![(2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11092008.png)
![(1E)-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]-N'-[(4-methylphenyl)sulfonyl]ethanimidamide](/img/structure/B11092015.png)
![1-[4-(Methylsulfanyl)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B11092021.png)
![2-[1,3-dioxo-8-(propan-2-ylidene)-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzonitrile](/img/structure/B11092023.png)
![3-(2-Hydroxy-3-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11092038.png)


![7-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-4-(furan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B11092052.png)
![2-[2-(3,4-dimethoxybenzoyl)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11092058.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11092060.png)

![N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-methoxybenzamide](/img/structure/B11092082.png)
